(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium
Description
(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium is a Schiff base derivative featuring a pyridin-4-ylmethylidene group attached to an N-oxidized anilinium core with a methyl substituent at the 2-position. This compound exhibits unique electronic properties due to the conjugation of the imine (C=N) bond and the electron-withdrawing N-oxide group. Such structural motifs are critical in coordination chemistry, catalysis, and pharmaceutical research, where electronic and steric environments dictate reactivity and biological activity .
Properties
IUPAC Name |
N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-11-4-2-3-5-13(11)15(16)10-12-6-8-14-9-7-12/h2-10H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBUHHRAPUIWJT-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=CC2=CC=NC=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/[N+](=C/C2=CC=NC=C2)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium typically involves a multi-step process. One common method includes the condensation of 2-methyl aniline with pyridine-4-carboxaldehyde under acidic conditions, followed by oxidation to form the N-oxide derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these molecules and influencing various biochemical pathways. The N-oxide group plays a crucial role in these interactions, often participating in redox reactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Containing Schiff Bases
(E)-4-Methoxy-N'-[(pyridin-4-yl)methylidene]benzohydrazide monohydrate (Compound 53 in )
- Structural Similarities : Shares the pyridin-4-ylmethylidene group but replaces the N-oxido anilinium with a benzohydrazide moiety.
Pyridinecarboxamides ()
- Key Differences : Substituted N-benzoyl-2-pyridinecarboxamides lack the imine and N-oxide groups. Instead, they feature amide linkages, which reduce conjugation and alter reactivity.
- Reactivity: Unlike the target compound, pyridinecarboxamides with dialkylamino substituents (e.g., pyridine-4-N,N-dialkylamino) resist acylation, whereas the N-oxide in the target compound may enhance susceptibility to nucleophilic attack .
N-Oxide Derivatives
(NZ)-4-(Dimethylamino)-N-oxido-N-[(phenylcarbamoyl)methylidene]anilinium ()
- Structural Comparison : Replaces the pyridin-4-yl group with a phenylcarbamoyl substituent.
- Electronic Effects: The dimethylamino group in this analog provides strong electron-donating effects, contrasting with the electron-withdrawing N-oxide in the target compound. This difference modulates the imine’s electrophilicity and redox behavior.
- Applications : Such analogs are explored for pharmacological activity, where substituent variations influence bioavailability and target binding .
Methyl-Substituted Anilinium Compounds
Compounds 7p and 7q ()
- Structural Features : Contain pyridin-3-yl groups and methyl substituents but lack the N-oxide moiety.
- Physical Properties: 7p: Melting point = 54.7°C, purity = 96%, soluble in methanol/dichloromethane. 7q: Melting point = 34.0°C, purity = 95%, similar solubility.
- Spectral Data : Both show extra NMR peaks attributed to stereoisomerism, suggesting greater conformational flexibility compared to the rigid N-oxido anilinium structure of the target compound .
Tabulated Comparison of Key Properties
Research Findings and Implications
- Reactivity: The N-oxide group in the target compound likely increases its reactivity toward nucleophiles compared to non-oxidized analogs (e.g., pyridinecarboxamides in ). This property is advantageous in catalysis or drug design, where controlled bond cleavage is desired .
- Crystallography : While crystal data for the target compound are unavailable, tools like SHELXL () and Mercury () could elucidate packing patterns and hydrogen-bonding networks, as seen in related hydrazide derivatives .
- Biological Activity : Methyl and pyridine substituents influence lipophilicity and membrane permeability. For instance, the pyridin-4-yl group may enhance π-π stacking in protein binding compared to phenyl analogs .
Biological Activity
(NZ)-2-methyl-N-oxido-N-[(pyridin-4-yl)methylidene]anilinium, also known as N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C13H12N2O
- Molecular Weight : 216.25 g/mol
- CAS Number : 1164461-59-9
Research indicates that this compound exhibits various biological activities which may include:
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, it has been shown to affect cell cycle dynamics and promote cell death in specific cancer lines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases, which are critical in the signaling pathways of cancer progression.
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial properties, potentially useful in treating infections.
Antitumor Activity
A significant study evaluated the cytotoxic effects of this compound on various cancer cell lines including HepG2 (liver carcinoma) and A549 (lung adenocarcinoma). The results indicated that the compound induced apoptosis and arrested the cell cycle at the S phase.
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| HepG2 | 99.98 | 6.92 |
| A549 | 100.07 | 8.99 |
This data suggests that the compound could be a lead candidate for further development as an antitumor agent.
Mechanistic Insights
The mechanism by which this compound induces apoptosis involves:
- Upregulation of Pro-apoptotic Factors : Increased expression of Bax and caspase-3.
- Downregulation of Anti-apoptotic Factors : Decreased levels of Bcl-2.
These findings were supported by Western blot analysis showing concentration-dependent effects on these proteins after treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
